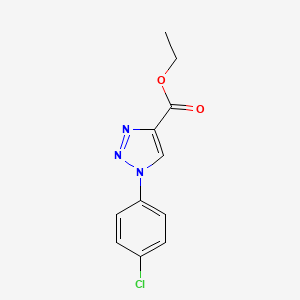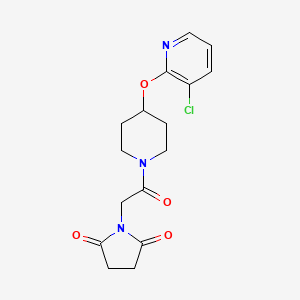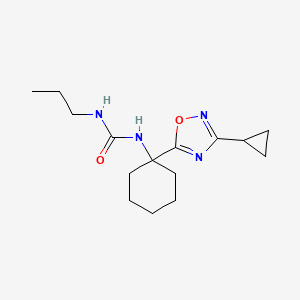
3-(2-Aminoethyl)-6-methylpyrimidin-4(3H)-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Aminoethyl)-6-methylpyrimidin-4(3H)-one dihydrochloride” is a chemical compound with the CAS Number 2173997-24-3 . It has a molecular weight of 226.11 . This compound is typically in a solid form .
Molecular Structure Analysis
The molecular structure of “3-(2-Aminoethyl)-6-methylpyrimidin-4(3H)-one dihydrochloride” is based on the InChI Code: 1S/C8H9N3OS.2ClH/c9-2-3-11-5-10-6-1-4-13-7 (6)8 (11)12;;/h1,4-5H,2-3,9H2;2*1H .
Physical And Chemical Properties Analysis
“3-(2-Aminoethyl)-6-methylpyrimidin-4(3H)-one dihydrochloride” is a solid compound with a molecular weight of 226.11 . It is typically stored at room temperature .
Applications De Recherche Scientifique
Polymerization Reactions
This compound serves as a monomer in polymerization reactions. It’s utilized to synthesize polymers that are involved in nucleic acid complexation and the formation of complexes . These polymers have potential applications in biotechnology and medicine, particularly in gene therapy and drug delivery systems.
Antifouling Surfaces
The compound’s derivatives can be grafted onto surfaces to create antifouling coatings. Such coatings are essential in medical devices, marine vessels, and water treatment facilities to prevent biofilm formation and microbial corrosion .
Bioconjugation
Due to its reactive amino group, this compound can be used for bioconjugation with biomolecules. This is crucial for developing targeted drug delivery systems and for attaching drugs to carriers with specificity to certain types of cells or tissues .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reagent for the detection and quantification of various biological substances. Its ability to form complexes with other molecules makes it valuable for assays and diagnostic tests .
Material Science
This compound is instrumental in the synthesis of new materials with unique properties. It can be used to modify the surface properties of materials, enhancing their biocompatibility, stability, and functionality .
Safety and Handling Research
Research into the safe handling and storage of this compound is vital due to its potential hazards. Studies focus on its stability, reactivity, and the development of safety protocols to mitigate risks associated with its use .
Mécanisme D'action
Safety and Hazards
This compound has several safety precautions associated with it. It may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician .
Propriétés
IUPAC Name |
3-(2-aminoethyl)-6-methylpyrimidin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c1-6-4-7(11)10(3-2-8)5-9-6;;/h4-5H,2-3,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUDPHQYFVSHRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Dimethylamino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile](/img/structure/B2573878.png)
![N-[2-(Prop-2-enoylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B2573879.png)
![1-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B2573881.png)


![3-Methyl-6-[4-(4-pyrazol-1-ylphenyl)sulfonylpiperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2573885.png)
![Tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2573887.png)



![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2573894.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide](/img/structure/B2573896.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2573898.png)
